molecular formula C12H16O B7989051 3-(3-Ethoxy-4-methylphenyl)-1-propene

3-(3-Ethoxy-4-methylphenyl)-1-propene

Cat. No.: B7989051
M. Wt: 176.25 g/mol
InChI Key: DCZAUZMTRYAMRM-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-methylphenyl)-1-propene is an organic compound characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxy-4-methylphenyl)-1-propene typically involves the alkylation of 3-ethoxy-4-methylphenyl derivatives. One common method is the reaction of 3-ethoxy-4-methylphenyl bromide with allyl magnesium bromide under anhydrous conditions to yield the desired propene derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Epoxides or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Ethoxy-4-methylphenyl)-1-propene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-4-methylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity, modulating its biological activity. The propene chain may also play a role in the compound’s reactivity and overall pharmacokinetic properties.

Comparison with Similar Compounds

  • 3-(3-Ethoxy-4-methylphenyl)ethanone
  • (3-Ethoxy-4-methylphenyl)methanol
  • (3-Ethoxy-4-methylphenyl)boronic acid

Comparison: 3-(3-Ethoxy-4-methylphenyl)-1-propene is unique due to the presence of the propene chain, which imparts distinct chemical and physical properties compared to its analogs. For instance, 3-(3-Ethoxy-4-methylphenyl)ethanone lacks the double bond present in the propene derivative, affecting its reactivity and potential applications. Similarly, (3-Ethoxy-4-methylphenyl)methanol and (3-Ethoxy-4-methylphenyl)boronic acid have different functional groups, leading to variations in their chemical behavior and uses.

Properties

IUPAC Name

2-ethoxy-1-methyl-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-6-11-8-7-10(3)12(9-11)13-5-2/h4,7-9H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZAUZMTRYAMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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